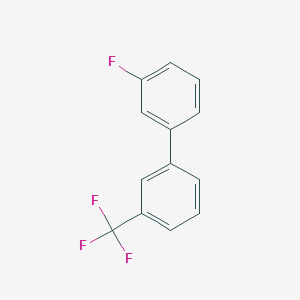
Direct Black 168
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Direct Black 168, also known as trisodium 4-amino-3-[[4-[[4-[(2-amino-4-hydroxyphenyl)azo]phenyl]amino]-3-sulphonatophenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate, is an organic azo dye. It is widely used in the textile industry for dyeing materials such as cotton, viscose fiber, silk, and leather. This compound is known for its excellent solubility in water and organic solvents, as well as its good light stability and durability .
Métodos De Preparación
The synthesis of Direct Black 168 involves multiple steps:
Diazotization: The process begins with the diazotization of 4,4’-diaminodiphenylaniline-2-sulfonic acid in an acidic medium.
Coupling: The diazonium salt formed is then coupled with H-acid (1-amino-8-naphthol-3,6-disulfonic acid) to form the first azo compound.
Second Diazotization and Coupling: Aniline is diazotized and coupled with the previously formed azo compound to produce the final product.
Industrial production methods often involve the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the dye .
Análisis De Reacciones Químicas
Direct Black 168 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using agents like hydrogen peroxide, often in the presence of catalysts such as fly ash or kaolinite.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines. Common reducing agents include sodium dithionite and zinc dust.
Aplicaciones Científicas De Investigación
Direct Black 168 has several applications in scientific research:
Environmental Science: It is used in studies related to the degradation of azo dyes in wastewater treatment.
Textile Industry: The dye is extensively used for dyeing cotton, viscose fiber, silk, and leather.
Analytical Chemistry: This compound is used as a staining agent in various analytical techniques to visualize and quantify different substances.
Mecanismo De Acción
The primary mechanism of action of Direct Black 168 involves its ability to form strong bonds with the fibers it dyes. The azo bonds in the dye molecule interact with the hydroxyl and amino groups in the fibers, leading to the formation of stable complexes. This interaction is facilitated by the presence of sulfonate groups, which enhance the solubility and binding affinity of the dye .
Comparación Con Compuestos Similares
Direct Black 168 is unique due to its high solubility, excellent light stability, and strong binding affinity to various fibers. Similar compounds include:
Direct Black 22: Another azo dye with similar applications but different solubility and stability properties.
Direct Black 38: Known for its use in dyeing cotton and viscose fibers, but with different lightfastness characteristics.
Direct Black 80: Used in the textile industry with varying degrees of solubility and stability compared to this compound.
This compound stands out due to its superior performance in terms of solubility, stability, and binding affinity, making it a preferred choice in various industrial and research applications.
Propiedades
Número CAS |
85631-88-5 |
|---|---|
Fórmula molecular |
C34H27N9NaO11S3 |
Peso molecular |
856.8 g/mol |
Nombre IUPAC |
trisodium;2-[4-[(2-amino-4-oxidophenyl)diazenyl]anilino]-5-[(1-amino-8-oxido-7-phenyldiazenyl-3,6-disulfonaphthalen-2-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C34H27N9O11S3.Na/c35-24-17-23(44)11-13-25(24)41-38-21-8-6-19(7-9-21)37-26-12-10-22(16-27(26)55(46,47)48)40-42-32-28(56(49,50)51)14-18-15-29(57(52,53)54)33(34(45)30(18)31(32)36)43-39-20-4-2-1-3-5-20;/h1-17,37,44-45H,35-36H2,(H,46,47,48)(H,49,50,51)(H,52,53,54); |
Clave InChI |
GLGXNKFDKPCDHV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC(=C(C=C4)NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)[O-])N)S(=O)(=O)[O-])N)[O-].[Na+].[Na+].[Na+] |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC(=C(C=C4)NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)O)N)S(=O)(=O)O)N)O.[Na] |
Descripción física |
Liquid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,6-Dimethylphenoxy)methyl]benzohydrazide](/img/structure/B3338074.png)
![4-[(2,4-Dimethylphenoxy)methyl]benzohydrazide](/img/structure/B3338075.png)
![Methyl 5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-carboxylate](/img/structure/B3338080.png)

![4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;2,3-dihydroxybutanedioic acid](/img/structure/B3338101.png)


![5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B3338129.png)
![3-Chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B3338135.png)

![chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane](/img/structure/B3338147.png)

![3-Chloro-4-difluoromethoxy-benzo[b]thiophene-2-carbonyl chloride](/img/structure/B3338170.png)
